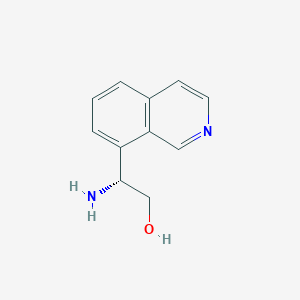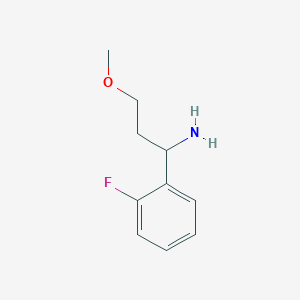![molecular formula C7H14ClNO B15237591 trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
trans-Octahydrofuro[3,4-C]pyridine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride: is a chemical compound with a unique bicyclic structureThe compound is characterized by its fused ring system, which includes a furan ring and a pyridine ring, making it an interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydrofuro[3,4-C]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Pyridine Ring Construction: The next step is the construction of the pyridine ring, which is achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of trans-Octahydrofuro[3,4-C]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of ketones or aldehydes.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives.
Scientific Research Applications
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Octahydrofuro[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride can be compared with other similar compounds, such as:
Octahydrofuro[3,4-B]pyridine: Another bicyclic compound with a similar structure but different ring fusion.
Zamamiphidin A: A marine natural product with a related bicyclic framework.
Manzamine Alkaloids: A class of compounds with similar structural features and biological activities.
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride stands out due to its unique combination of a furan and pyridine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
InChI Key |
YIFFNLBQRNYTMJ-LEUCUCNGSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1COC2.Cl |
Canonical SMILES |
C1CNCC2C1COC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


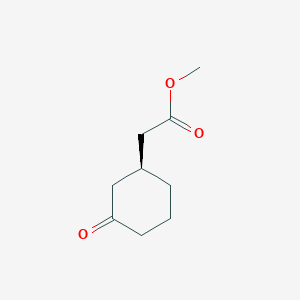

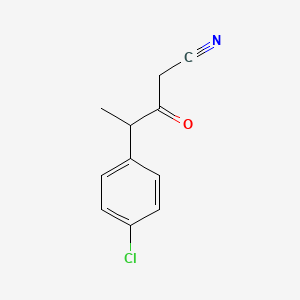
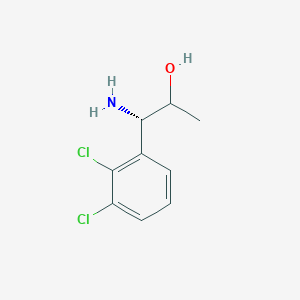

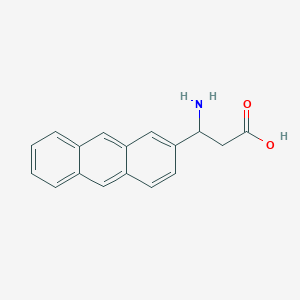

![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)
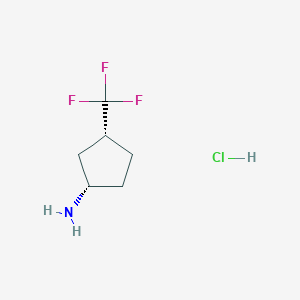
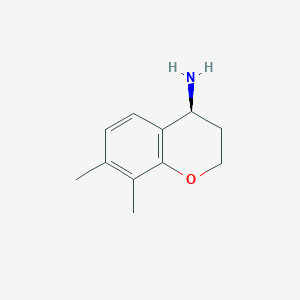
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
